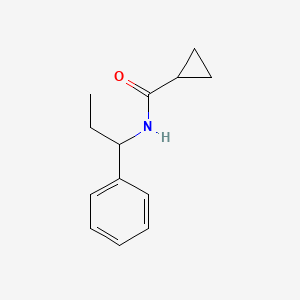![molecular formula C18H21NO3S B4278412 ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278412.png)
ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate, also known as EITC, is a synthetic compound that has been widely studied for its potential anti-cancer properties.
Mécanisme D'action
The mechanism of action of ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer cell survival. ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate also inhibits the activity of AKT, a protein kinase that is involved in cell growth and survival.
Biochemical and physiological effects
ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate has also been shown to decrease the expression of genes involved in cell proliferation and inflammation. In addition, ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its potent anti-cancer properties. ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of using ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
Orientations Futures
There are several future directions for the study of ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate. One area of interest is the development of more effective methods for delivering ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate to cancer cells. This could involve the use of nanoparticles or other drug delivery systems. Another area of interest is the study of the combination of ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate with other anti-cancer agents, which could lead to synergistic effects. Finally, further research is needed to understand the mechanism of action of ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate and to identify potential biomarkers that could be used to predict its efficacy in cancer treatment.
Conclusion
In conclusion, ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate is a synthetic compound that has been extensively studied for its potential anti-cancer properties. Its mechanism of action involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate has several biochemical and physiological effects and is a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to identify potential biomarkers for its efficacy in cancer treatment.
Applications De Recherche Scientifique
Ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
ethyl 2-[(3-methylbenzoyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-5-22-18(21)14-10-15(11(2)3)23-17(14)19-16(20)13-8-6-7-12(4)9-13/h6-11H,5H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSOZUMJUCDFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278333.png)



![N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4278360.png)

![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4278369.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4278377.png)
![3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4278384.png)
![2-(4-tert-butylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4278393.png)

![dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4278406.png)
